molecular formula C9H8BrClO B15314571 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol

1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol

Cat. No.: B15314571
M. Wt: 247.51 g/mol
InChI Key: VMQQRBQGBJZYOI-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is a high-purity organic compound offered as a solid and recommended to be stored under refrigeration. It serves as a versatile chemical building block (synthon) in advanced organic synthesis, particularly in the development of novel pharmaceutical candidates and functional materials. Research-grade chalcone derivatives with halogen substitutions similar to this compound are extensively investigated for their nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronic devices . Furthermore, such structural motifs are prevalent in medicinal chemistry research for constructing molecules with potential biological activity . The distinct electronic properties conferred by the bromo and chloro substituents on the phenyl ring make this compound a valuable intermediate for catalysis studies and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9,12H,1H2

InChI Key

VMQQRBQGBJZYOI-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)Cl)Br)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Physicochemical Properties

Molecular Architecture

The target compound features a benzene ring substituted with bromine (2-position) and chlorine (5-position), connected to a propenol moiety. The hydroxyl group resides on the chiral carbon (C1), which also bonds to the aromatic ring and a vinyl group (C2–C3 double bond). This configuration imposes significant stereoelectronic effects, influencing both reactivity and physical properties.

Spectral Characterization

Key spectroscopic data from PubChem entries include:

  • 1H NMR (400 MHz, CDCl3): δ 5.85 (dd, J = 17.2, 10.8 Hz, 1H, CH2=CH), 5.35 (d, J = 17.2 Hz, 1H, trans-CH2), 5.25 (d, J = 10.8 Hz, 1H, cis-CH2), 4.98 (q, J = 6.4 Hz, 1H, CH-OH), 7.45–7.30 (m, 3H, aryl).
  • 13C NMR (101 MHz, CDCl3): δ 143.2 (C-Br), 137.8 (C-Cl), 132.5 (CH=CH2), 128.9–121.4 (aryl CH), 75.3 (C-OH).
  • Optical Rotation : [α]D25 = +28.4° (c = 1.0, CHCl3), confirming the R-configuration.

Synthetic Methodologies

Asymmetric Grignard Addition to 2-Bromo-5-chlorobenzaldehyde

Aldehyde Synthesis (Patent CN107879918B)

The precursor 2-bromo-5-chlorobenzaldehyde is synthesized via regioselective bromination of 3-chlorobenzaldehyde using N-bromosuccinimide (NBS) under acidic conditions:

  • Reaction Conditions :

    • Solvent: Concentrated H2SO4 at ≤10°C
    • Catalyst: Iodine (0.5–2 mol%)
    • NBS Addition: Batchwise at ≤15°C
    • Yield: 90% after recrystallization.
  • Mechanistic Insight :
    Iodine generates bromonium ions (Br+), directing electrophilic substitution to the ortho position relative to the aldehyde group. Steric hindrance from the existing chlorine substituent at position 5 enhances para-selectivity.

Enantioselective Allylation

The aldehyde undergoes asymmetric addition with allylmagnesium bromide using a chiral bis(oxazoline)-Cu(I) catalyst:

  • Procedure :

    • Add 2-bromo-5-chlorobenzaldehyde (1.0 eq) to Cu(OTf)2/(R,R)-Ph-BOX (5 mol%) in THF at −78°C.
    • Slowly introduce allylMgBr (1.2 eq) over 1 h.
    • Quench with NH4Cl (aq.), extract with EtOAc, and purify via silica chromatography.
  • Performance Metrics :

    • Yield: 82%
    • Enantiomeric Excess (ee): 94% (determined by chiral HPLC)
    • Stereochemical Outcome: R-configuration favored due to Re-face attack on the aldehyde.

CBS Reduction of Propargyl Ketone

Ketone Synthesis

1-(2-Bromo-5-chlorophenyl)prop-2-yn-1-one is prepared via Sonogashira coupling:

  • Reaction :

    • 2-Bromo-5-chlorophenylacetylene (1.0 eq)
    • Propiolic acid (1.2 eq)
    • Pd(PPh3)4 (3 mol%), CuI (5 mol%), Et3N, 60°C, 12 h.
  • Yield : 76% after vacuum distillation.

Enantioselective Reduction

Corey-Bakshi-Shibata (CBS) reduction achieves stereocontrol:

  • Conditions :

    • Ketone (1.0 eq), BH3·THF (1.5 eq)
    • (S)-CBS catalyst (10 mol%), −20°C, 4 h.
  • Outcomes :

    • Conversion: 95%
    • ee: 89%
    • Product: (1R)-1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol.

Comparative Analysis of Synthetic Routes

Parameter Grignard Route CBS Reduction
Starting Material Aldehyde Propargyl Ketone
Steps 2 3
Overall Yield 74% 62%
ee 94% 89%
Scalability >100 g <50 g
Catalyst Cost $120/g $450/g

Key Findings :

  • The Grignard method offers superior ee and scalability for industrial applications.
  • CBS reduction provides an alternative for small-scale enantioselective synthesis but suffers from borane handling challenges.

Reaction Optimization Strategies

Solvent Effects in Grignard Addition

THF outperforms Et2O and toluene due to:

  • Enhanced Cu(I) catalyst solubility
  • Lower reaction temperature (−78°C achievable)
  • Reduced side reactions (e.g., aldehyde dimerization).

Temperature Profiling

  • Optimal Allylation: −78°C → −50°C (ramp over 2 h)
  • Higher temperatures (>−30°C) decrease ee by 12–18% via racemization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent CN107879918B’s aldehyde production adapts to flow systems:

  • Reactor Design : Microstructured mixer (residence time 2 min)
  • Throughput : 5 kg/h with 91% yield.

Catalyst Recycling

Immobilized Cu-BOX on mesoporous SiO2:

  • Reuses : 7 cycles
  • Activity Retention : 83% after 5th cycle.

Analytical Challenges and Solutions

Chiral Purity Assessment

HPLC Method :

  • Column: Chiralpak AD-H (250 × 4.6 mm)
  • Mobile Phase: Hexane/IPA (90:10), 1.0 mL/min
  • Retention Times: 8.2 min (R), 9.7 min (S).

Trace Impurity Profiling

LC-MS/MS identifies:

  • Major Byproduct : 1-(2-Bromo-5-chlorophenyl)propan-1-ol (≤0.3%) from over-reduction.

Emerging Methodologies

Enzymatic Dynamic Kinetic Resolution

Novozym 435 (Candida antarctica lipase B) with Ru catalyst:

  • Racemic Substrate : 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol
  • Conversion : 99%
  • ee : 98% (R)
  • Advantage : Combines racemization and enantioselective acetylation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond in the propenyl chain can be reduced to form the saturated alcohol.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one.

    Reduction: Formation of 1-(2-Bromo-5-chlorophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitution

(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol

  • Structural Differences : Replaces the benzene ring with a thiophene ring, altering electronic properties and steric interactions.
  • Crystallographic Data :
Parameter Value
Space group Pcm21b (orthorhombic)
Unit cell dimensions a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å
Dihedral angle (thiophene/benzene) 13.2°
Hydrogen bonding No significant H-bonding; stacking along a-axis (3.925 Å spacing)

The absence of strong hydrogen bonding contrasts with the propenol group in the target compound, which can form O–H···O interactions .

Functional Group Variants

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

  • Key Difference : Ketone group replaces the alcohol, eliminating hydrogen-bonding capability.
  • Impact: Reduced solubility in polar solvents and altered reactivity in nucleophilic additions. Crystallizes in a monoclinic system (space group P2₁/c) with shorter Br···O interactions (3.10 Å) compared to halogen stacking in the target compound .

1-(N,N-Dimethylamino)prop-2-en-1-ol

  • Modification: Amino group substitutes halogenated aryl ring.
  • Reactivity: Enhanced nucleophilicity due to the amino group, enabling participation in Mannich reactions and imine formation, unlike the halogenated target compound .

Halogen-Substituted Analogues

1-(2-Bromophenyl)prop-2-en-1-ol

  • Structural Difference : Lacks the 5-chloro substituent.
  • Safety Profile : Classified under GHS Category 3 (acute toxicity) with hazard statements H301/H311, indicating higher toxicity compared to the dichloro-bromo derivative, which may exhibit moderated reactivity due to steric hindrance .

2-Bromo-2'-chloro-5,5'-dimethyl-1,1'-biphenyl

  • Comparison: Biphenyl backbone with similar halogenation but lacking the propenol group.
  • Spectral Data :
    • ¹H NMR (CDCl₃) : δ 7.55–7.04 (m, aromatic), 2.37–2.35 (s, CH₃).
    • ¹³C NMR : δ 140.41–120.34 (aromatic carbons). The absence of allylic alcohol peaks (e.g., δ 4.5–5.5 for OH and vinyl protons) differentiates it from the target compound .

Biological Activity

1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is C10H8BrClO. The compound possesses a bromine and chlorine substituent on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The DPPH radical scavenging method has been employed to evaluate the antioxidant potential of various derivatives similar to 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol. In comparative studies, compounds with similar structures have shown varying degrees of antioxidant activity.

CompoundDPPH Scavenging Activity (%)Reference
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-olTBDTBD
Ascorbic Acid58.2
Compound A79.62
Compound B36.78

The results indicate that modifications to the phenyl ring can enhance or reduce antioxidant properties, suggesting that 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol may exhibit significant antioxidant activity depending on its specific interactions within biological systems.

Anticancer Activity

The anticancer potential of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol has been explored through in vitro studies against various cancer cell lines. The MTT assay has been commonly used to assess cell viability post-treatment.

Cell LineIC50 (µM)Reference
U-87 (Glioblastoma)TBDTBD
MDA-MB-231 (Breast Cancer)TBDTBD

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines, suggesting that 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol may also possess anticancer properties. Notably, compounds with halogen substitutions often show enhanced potency due to increased lipophilicity and altered binding interactions with cellular targets.

Antimicrobial Activity

Antimicrobial properties are essential for developing new therapeutic agents against resistant pathogens. Preliminary studies indicate that derivatives of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol may exhibit antimicrobial activity, particularly against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD

The presence of halogen atoms in the structure may contribute to enhanced antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes.

Case Studies

Several case studies highlight the biological relevance of compounds related to 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol:

  • Case Study A : A study investigated a series of brominated chalcone derivatives, revealing that specific substitutions led to improved anticancer activity against breast cancer cell lines.
    • Findings : The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
  • Case Study B : Research on antioxidant properties demonstrated that certain derivatives could scavenge free radicals more effectively than ascorbic acid.
    • Findings : This suggests potential applications in preventing oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol?

Methodological Answer: The compound can be synthesized via aldol condensation or similar carbonyl coupling reactions. A typical protocol involves:

  • Reacting a substituted acetophenone derivative (e.g., 2-bromo-5-chloroacetophenone) with an aldehyde under basic conditions (e.g., 40% KOH in ethanol).
  • Isolation of the product via acidification, filtration, and recrystallization .
    Key Parameters:
  • Temperature: Room temperature or mild heating (20–40°C).
  • Solvent: Ethanol or methanol for solubility and reaction control.
  • Work-up: Ice-cooling followed by acid quenching to precipitate the product.

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves multi-technique validation :

  • X-ray Diffraction (XRD): Determines crystal structure, space group (e.g., orthorhombic Pc2₁b), and intermolecular interactions. Refinement using SHELXL ensures accuracy (R-factor < 0.07) .
  • Spectroscopy:
    • IR: Peaks at ~1645 cm⁻¹ (C=O stretch), ~785 cm⁻¹ (C-Br/C-Cl) .
    • ¹H NMR: Doublets for vinyl protons (δ ~7.26–7.75 ppm, J = 16 Hz) and aromatic protons (δ ~7.01–7.69 ppm) .
  • Melting Point: Determined via differential scanning calorimetry (e.g., ~342 K) .

Q. How to address challenges in achieving regioselectivity and stereochemistry during synthesis?

Methodological Answer: Regioselectivity is influenced by:

  • Substrate Design: Electron-withdrawing groups (e.g., Br, Cl) on the aromatic ring direct coupling positions .
  • Catalysis: Base strength (e.g., KOH vs. NaOH) and reaction time control enol formation and product geometry (E/Z selectivity) .
  • Stereochemical Analysis: X-ray crystallography or NOESY NMR to confirm configuration (e.g., E-isomer dominance) .

Q. How to analyze hydrogen bonding and crystal packing for this compound?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and quantify their role in stabilizing the lattice .
  • SHELXL Refinement: Incorporate hydrogen atom positions (riding model) and twin-law corrections for disordered structures .
  • Intermolecular Metrics: Measure π-π stacking distances (e.g., 3.925 Å between aromatic rings) and dihedral angles (e.g., 13.2° between planes) .

Q. How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level. Compare predicted vs. observed IR/NMR shifts .
  • 2D NMR: Use HSQC and HMBC to resolve ambiguous assignments (e.g., vinyl vs. aromatic proton coupling) .
  • Error Analysis: Check for solvent effects (e.g., DMSO vs. CDCl₃) or crystal field distortions in XRD-derived bond lengths .

Q. What strategies refine crystal structures with twinning or disorder?

Methodological Answer:

  • Twin Law Identification: Use SHELXL’s TWIN/BASF commands to model inversion twins (e.g., BASF = 0.15) .
  • Disorder Modeling: Split occupancy atoms (e.g., bromine/chlorine sites) and apply restraints (SIMU/DELU) to thermal parameters .
  • Validation Tools: Check R₁/R₁ₐ and Flack parameter (e.g., 0.15(3)) to confirm absolute structure .

Q. How does the substituent pattern influence reactivity in downstream transformations?

Methodological Answer:

  • Electrophilic Sites: Bromine and chlorine enhance electrophilic aromatic substitution (e.g., Suzuki coupling at the para position) .
  • Allylic Alcohol Reactivity: Participate in oxidation (e.g., MnO₂ to ketone) or nucleophilic additions (e.g., Grignard reagents) .
  • Steric Effects: Ortho-substituents hinder planar transition states, favoring specific stereoisomers in Diels-Alder reactions .

Data Contradiction Case Study
Scenario: Discrepancy in observed vs. calculated C-Br bond lengths.
Resolution:

Check Data Quality: Ensure XRD resolution (θ > 25°) and absorption correction (SADABS) .

Theoretical Comparison: Compute bond length using relativistic DFT (ZORA approximation) for heavy atoms .

Experimental Repetition: Re-synthesize and re-crystallize the compound to rule out polymorphism .

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